Cas no 629670-16-2 (6-Chloro-n-(4-fluorophenyl)methylpyrazin-2-amine)

6-Chloro-n-(4-fluorophenyl)methylpyrazin-2-amine structure
629670-16-2 structure
Product Name:6-Chloro-n-(4-fluorophenyl)methylpyrazin-2-amine
CAS-nummer:629670-16-2
MF:C11H9ClFN3
MW:237.660664319992
CID:1643036
PubChem ID:40111420
Update Time:2025-04-21

6-Chloro-n-(4-fluorophenyl)methylpyrazin-2-amine Chemische en fysische eigenschappen

Naam en identificatie

    • Pyrazinamine, 6-chloro-N-[(4-fluorophenyl)methyl]-
    • AKOS009106708
    • SCHEMBL3140863
    • CRZHXSJHMIMJCK-UHFFFAOYSA-N
    • 6-Chloro-N-(4-fluorobenzyl)pyrazin-2-amine
    • 629670-16-2
    • 6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine
    • Z223816832
    • N-(4-fluorobenzyl)-6-chloropyrazin-2-amine
    • BP-20023
    • 6-Chloro-n-(4-fluorophenyl)methylpyrazin-2-amine
    • Inchi: 1S/C11H9ClFN3/c12-10-6-14-7-11(16-10)15-5-8-1-3-9(13)4-2-8/h1-4,6-7H,5H2,(H,15,16)
    • InChI-sleutel: CRZHXSJHMIMJCK-UHFFFAOYSA-N
    • LACHT: ClC1=CN=CC(=N1)NCC1C=CC(=CC=1)F

Berekende eigenschappen

  • Exacte massa: 237.04707
  • Monoisotopische massa: 237.0469032g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 3
  • Complexiteit: 209
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 37.8Ų

Experimentele eigenschappen

  • PSA: 37.81

6-Chloro-n-(4-fluorophenyl)methylpyrazin-2-amine Prijsmeer >>

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